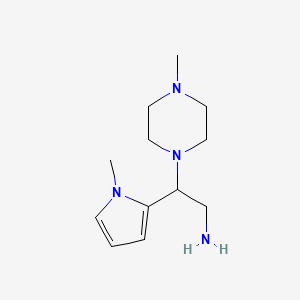
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine, also known as MPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPE is a synthetic compound that is structurally similar to other psychoactive substances, such as MDMA and methamphetamine. However, research on MPPE is still in its early stages, and its effects on the human body are not well understood. In
科学的研究の応用
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands, including a variant of the compound , have been studied for their DNA binding and nuclease activities, along with cytotoxic effects on cancer cells. These complexes demonstrate good DNA binding propensity and minor structural changes in DNA, suggesting potential applications in DNA-targeted therapies (Kumar et al., 2012).
Antimycobacterial Properties
The pyrrole derivative BM212, which has structural similarities to the compound, exhibits strong inhibitory and bactericidal activities against multidrug-resistant Mycobacterium tuberculosis, including its intracellular forms. This highlights its potential as an antimycobacterial agent (Deidda et al., 1998).
Learning and Memory Improvement
Derivatives of this compound have been examined for their effects on learning and memory reconstruction in mice, demonstrating potential therapeutic applications in cognitive disorders (Zhang Hong-ying, 2012).
Antibacterial Activity
Synthesized derivatives of the compound have shown antibacterial activities, suggesting its use in the development of new antimicrobial agents (Gein et al., 2006).
Catalyst in Chemical Reactions
These compounds have been used in the synthesis of palladium(II) complexes, which act as catalysts for certain chemical reactions, indicating their potential in industrial and synthetic applications (Zulu et al., 2020).
HIV-1 Inhibition
Azaindole derivatives of the compound have been studied as inhibitors of HIV-1 attachment, showing promising antiviral activity and contributing to the development of HIV therapies (Wang et al., 2009).
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-14-6-8-16(9-7-14)12(10-13)11-4-3-5-15(11)2/h3-5,12H,6-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWWHKRWVXKIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

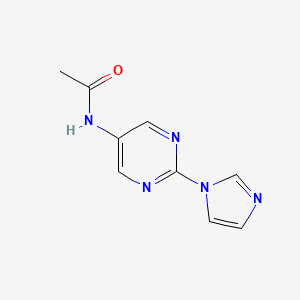
![[(3S,4R)-4-(1-Propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline](/img/structure/B3014494.png)
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B3014495.png)
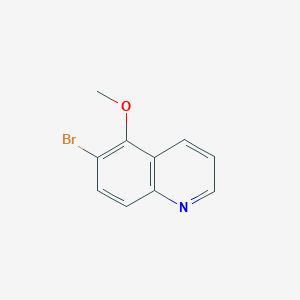
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)
![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)
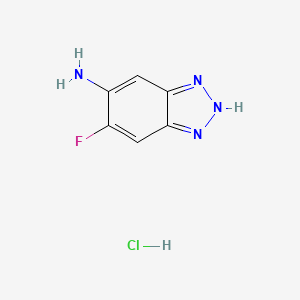
![N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3014508.png)

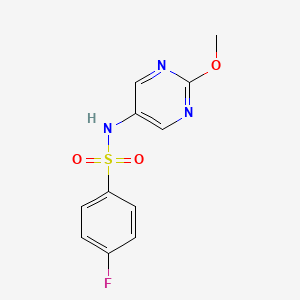
![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)